molecular formula C8H5Cl2NS B1348428 2,7-Dichloro-4-methyl-1,3-benzothiazole CAS No. 80945-85-3

2,7-Dichloro-4-methyl-1,3-benzothiazole

Cat. No.: B1348428
CAS No.: 80945-85-3
M. Wt: 218.1 g/mol
InChI Key: BUYSZGJSZGEBEZ-UHFFFAOYSA-N
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Description

2,7-Dichloro-4-methyl-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family. It is characterized by the presence of chlorine atoms at the 2nd and 7th positions and a methyl group at the 4th position on the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-4-methyl-1,3-benzothiazole typically involves the cyclization of thioformanilides. One common method includes the use of 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature, which yields the desired benzothiazole in high yields . Another approach involves the condensation of 2-aminothiophenol with aldehydes in the presence of iodine in dimethylformamide (DMF), which efficiently provides 2-substituted benzothiazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of reagents and the simplicity of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-4-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2nd and 7th positions can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms under suitable conditions.

    Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are not extensively detailed in the literature.

Major Products Formed

The major products formed from these reactions depend on the reagents used. For example, substitution reactions with amines can yield amino-substituted benzothiazoles, while reactions with thiols can produce thio-substituted derivatives.

Scientific Research Applications

2,7-Dichloro-4-methyl-1,3-benzothiazole has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,7-Dichloro-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. detailed information on its molecular targets and pathways is limited. Generally, benzothiazole derivatives are known to interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyl-1,3-benzothiazole
  • 2,7-Dichloro-1,3-benzothiazole
  • 4-Methyl-1,3-benzothiazole

Uniqueness

2,7-Dichloro-4-methyl-1,3-benzothiazole is unique due to the presence of two chlorine atoms and a methyl group on the benzothiazole ring, which imparts specific chemical and physical properties.

Properties

IUPAC Name

2,7-dichloro-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYSZGJSZGEBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365960
Record name 2,7-dichloro-4-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80945-85-3
Record name 2,7-dichloro-4-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 2-amino-4-methyl-7-chlorobenzothiazole (77.2) (6.37 g) in H3PO4 (85%, 213 ml) in a 500 ml 3-necked flask with mechanical stirring and an internal temperature of <−10° C., was added dropwise a solution of NaNO2 (6.87 g) in water (11 ml). The mixture was warmed to 0° for 30 minutes and then recooled. The slurry was then slowly added to a cold (˜−5° C.) solution of CuSO4.5H2O (32 g) and NaCl (40 g) in water (128 ml) with vigorous mechanical stirring. After the foaming subsides and warming to RT, the solids were collected by filtration and rinsed with water. The solids were dissolved in ether leaving some insoluble residue. The ether solution was washed with water, and sodium bicarbonate solution. After the organic layer was concentrated, the residue was purified by flash chromatography with 10% methylene chloride in hexane to afford 2-chloro-4-methyl-7-chlorobenzothiazole (77.3) (4.48 g).
Quantity
6.37 g
Type
reactant
Reaction Step One
Name
Quantity
213 mL
Type
solvent
Reaction Step One
Name
Quantity
6.87 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuSO4.5H2O
Quantity
32 g
Type
reactant
Reaction Step Three
Name
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
128 mL
Type
solvent
Reaction Step Three

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